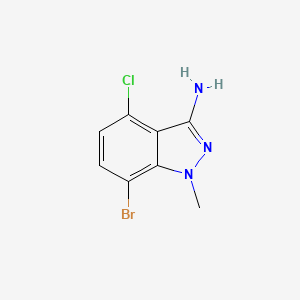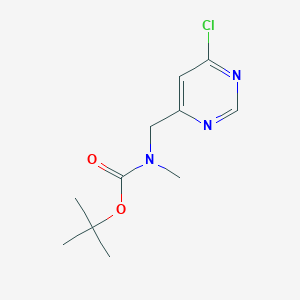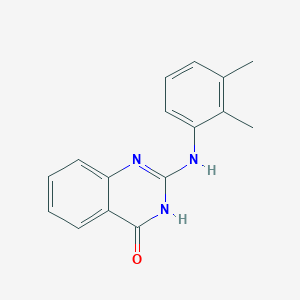
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine is a heterocyclic compound with the molecular formula C8H7BrClN3. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine typically involves a multi-step process starting from inexpensive precursors. One common method involves the following steps :
Bromination: The starting material, 2,6-dichlorobenzonitrile, undergoes regioselective bromination to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate is then reacted with hydrazine to form the indazole ring, resulting in the formation of this compound.
The overall yield of this synthetic route is approximately 38-45%, and the process can be scaled up to produce the compound on an industrial scale without the need for column chromatography purification .
化学反応の分析
Types of Reactions
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine :
Medicinal Chemistry: It serves as an intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor used in the treatment of HIV-1 infections.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.
Industrial Applications: It is employed in the development of new materials and catalysts for chemical reactions.
作用機序
The mechanism of action of 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways . For instance, as an intermediate in the synthesis of Lenacapavir, it contributes to the inhibition of the HIV-1 capsid protein, thereby preventing the virus from replicating. The compound’s structure allows it to bind to the active sites of enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
7-Bromo-4-chloro-1H-indazol-3-amine: A closely related compound with similar structural features.
4-Chloro-1-methyl-1H-indazol-3-amine: Lacks the bromine atom but shares the indazole core.
7-Bromo-1-methyl-1H-indazol-3-amine: Lacks the chlorine atom but retains the bromine and indazole structure.
Uniqueness
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation allows for versatile modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug development .
特性
IUPAC Name |
7-bromo-4-chloro-1-methylindazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12-13/h2-3H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVZDIFRPVCPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2C(=N1)N)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one](/img/structure/B15065666.png)
![2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one](/img/structure/B15065670.png)

![4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine](/img/structure/B15065684.png)




![4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B15065705.png)
![1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one](/img/structure/B15065708.png)
![2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran](/img/structure/B15065716.png)
![2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B15065720.png)
